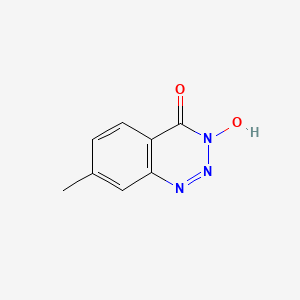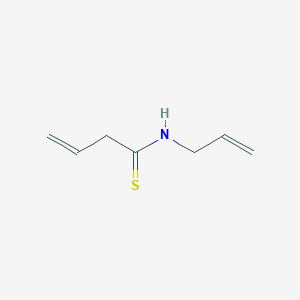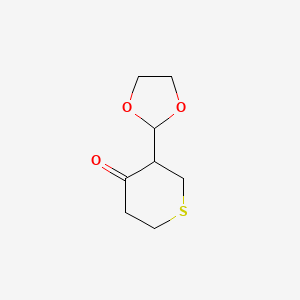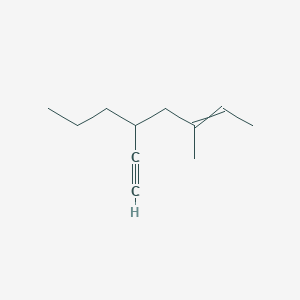
5-Ethynyl-3-methyloct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-3-methyloct-2-ene: is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound is part of a class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyloct-2-ene typically involves the following steps:
Alkylation of Acetylene: The initial step involves the alkylation of acetylene with an appropriate alkyl halide to introduce the ethynyl group.
Formation of the Double Bond: The next step involves the formation of the double bond through a dehydrohalogenation reaction, where a halogenated precursor undergoes elimination to form the alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethynyl-3-methyloct-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the ethynyl or alkene groups are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethynyl-3-methyloct-2-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.
Biology: In biological research, compounds with ethynyl groups are often used as probes in click chemistry, allowing for the labeling and detection of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-3-methyloct-2-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Octyne: A similar compound with a terminal alkyne group.
3-Methyl-1-octene: A similar compound with a terminal alkene group.
Comparison: 5-Ethynyl-3-methyloct-2-ene is unique due to the presence of both an alkyne and an alkene group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of multiple bond.
Eigenschaften
CAS-Nummer |
779349-13-2 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
5-ethynyl-3-methyloct-2-ene |
InChI |
InChI=1S/C11H18/c1-5-8-11(7-3)9-10(4)6-2/h3,6,11H,5,8-9H2,1-2,4H3 |
InChI-Schlüssel |
WZCHWAWMCUHXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=CC)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


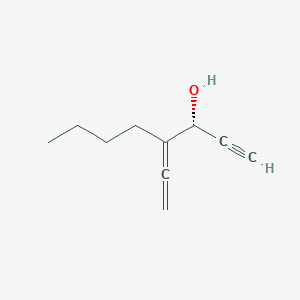
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
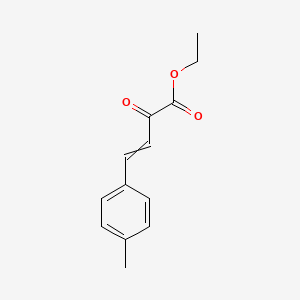
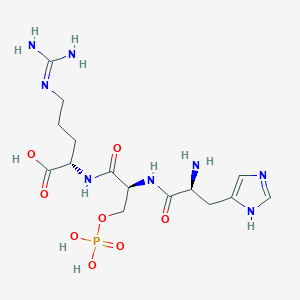
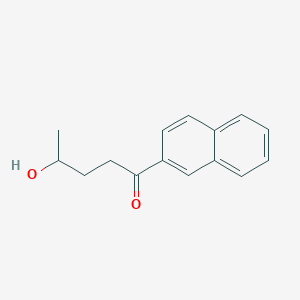
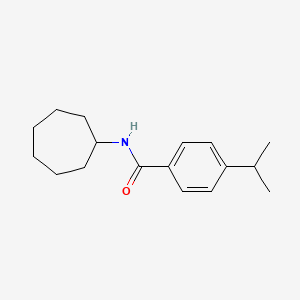
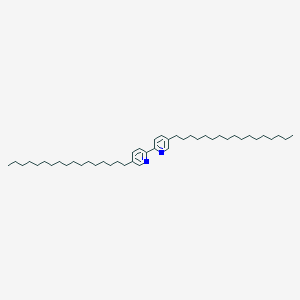
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
